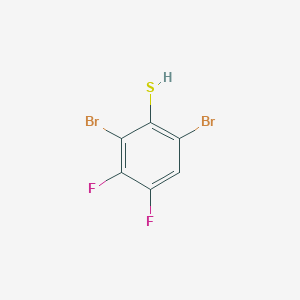![molecular formula C10H17Cl2N3O B1447790 1-(3-氨基甲基)-2-吡啶基]-3-吡咯烷醇二盐酸盐 CAS No. 1820604-45-2](/img/structure/B1447790.png)
1-(3-氨基甲基)-2-吡啶基]-3-吡咯烷醇二盐酸盐
描述
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is a chemical compound with the molecular formula C10H15N3O·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a pyrrolidine ring, making it a subject of interest for researchers.
科学研究应用
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is the enzyme known as inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule that participates in several physiological and pathological processes .
Mode of Action
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride acts as a potent and selective inhibitor of iNOS . It binds to iNOS and inhibits its activity, which in turn reduces the production of nitric oxide . The inhibition is dependent on the cofactor NADPH .
Biochemical Pathways
By inhibiting iNOS, 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride affects the nitric oxide synthesis pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of nitric oxide production can have significant downstream effects .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic properties can be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of iNOS by 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride leads to a decrease in the production of nitric oxide . This can result in various molecular and cellular effects, depending on the specific physiological or pathological context .
Action Environment
The action, efficacy, and stability of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment .
准备方法
The synthesis of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride involves several steps. One common method starts with the preparation of 3-(aminomethyl)pyridine, which is then reacted with pyrrolidine to form the desired product. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride can be compared with other similar compounds, such as:
3-(aminomethyl)pyridine: This compound shares a similar pyridine ring structure but lacks the pyrrolidine ring.
NMDAR/TRPM4 interface inhibitor C19 dihydrochloride: This compound has a different structure but similar biological activities.
The uniqueness of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride lies in its specific combination of the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOSCSSGPBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)

![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)

![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)
![2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1447727.png)


